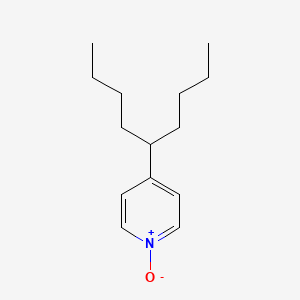
4-(5-Nonyl)-pyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nonyl)-pyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of a nonyl group attached to the pyridine ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonyl)-pyridine N-oxide typically involves the oxidation of 4-(5-Nonyl)-pyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation using molecular oxygen (O₂) in the presence of a suitable catalyst. This method offers advantages in terms of cost and environmental impact, as it avoids the use of hazardous oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nonyl)-pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The nonyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine N-oxides, reduced pyridine derivatives, and other complex organic molecules.
Scientific Research Applications
4-(5-Nonyl)-pyridine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Nonyl)-pyridine N-oxide involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Nonyl)-pyridine
- 4-(5-Nonyl)-pyridine N-hydroxide
- 4-(5-Nonyl)-pyridine N-sulfide
Uniqueness
4-(5-Nonyl)-pyridine N-oxide is unique due to its specific structural features, such as the presence of the nonyl group and the N-oxide functionality. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
53534-29-5 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-nonan-5-yl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H23NO/c1-3-5-7-13(8-6-4-2)14-9-11-15(16)12-10-14/h9-13H,3-8H2,1-2H3 |
InChI Key |
LQZUVUANAHQVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



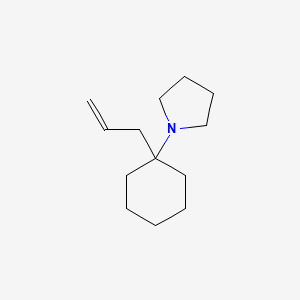
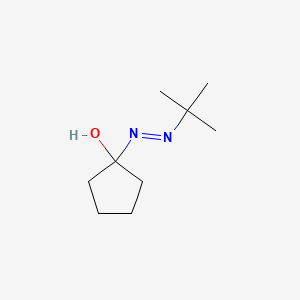
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
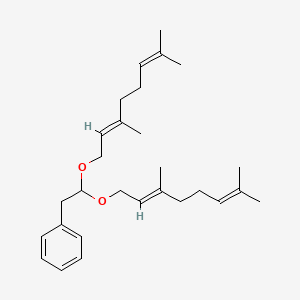
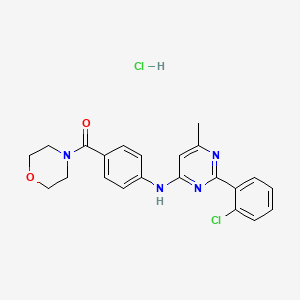


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
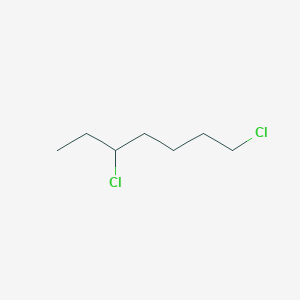

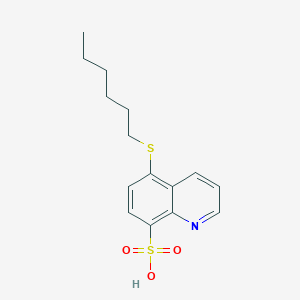
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
